molecular formula C9H14O2 B8220455 (7S)-spiro[2.5]octane-7-carboxylic acid

(7S)-spiro[2.5]octane-7-carboxylic acid

Cat. No.: B8220455
M. Wt: 154.21 g/mol
InChI Key: ZOQQTCPUNHQTIR-ZETCQYMHSA-N
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Description

(7S)-Spiro[2.5]octane-7-carboxylic acid is a bicyclic compound characterized by a spiro junction at the 2.5-octane framework, with a carboxylic acid substituent at the 7th position and (7S)-stereochemistry. The spiro architecture introduces significant steric constraints, influencing its chemical reactivity, stability, and interactions in biological systems. This compound is synthetically valuable as a chiral building block in drug discovery, particularly for designing conformationally restricted analogs . Mass spectrometry (EIMS) analyses of analogous spiro compounds reveal fragmentation patterns at the spiro junction, such as loss of ArN₂CO or ArN₂CO₂ groups, which are critical for structural elucidation .

Properties

IUPAC Name

(7S)-spiro[2.5]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)7-2-1-3-9(6-7)4-5-9/h7H,1-6H2,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQQTCPUNHQTIR-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC2(C1)CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Positional Isomerism : The placement of the carboxylic acid (C6 vs. C7) alters steric and electronic properties. For example, C6-substituted analogs may exhibit distinct solubility profiles due to reduced steric hindrance .
  • Functional Group Diversity : Hydroxyamide derivatives (e.g., from ) demonstrate bioactivity toward MMP enzymes, whereas esterified or Boc-protected variants prioritize synthetic utility .
  • Heteroatom Incorporation : Substitution of carbon with nitrogen (aza) or oxygen (oxa) modifies ring strain and hydrogen-bonding capacity, impacting binding affinity in biological targets .

Physicochemical and Spectral Properties

  • Fragmentation Behavior : Analogous spiro compounds, such as chloro-substituted derivatives, exhibit EIMS fragmentation at the spiro junction (e.g., m/z 505 and 489 peaks in compound 18), a trait shared by this compound .
  • Stability : Boc-protected spiro analogs (e.g., 6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid) show enhanced stability under acidic conditions compared to free carboxylic acids, critical for storage and handling .
  • Solubility : The introduction of polar groups (e.g., hydroxyamide) improves aqueous solubility, whereas phenylmethoxy-substituted derivatives () are highly lipophilic .

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